2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
Description
Properties
CAS No. |
303203-25-0 |
|---|---|
Molecular Formula |
C23H25N5O2S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H25N5O2S/c1-4-28-22(19-10-12-20(30-3)13-11-19)26-27-23(28)31-16-21(29)25-24-15-17(2)14-18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3,(H,25,29)/b17-14+,24-15+ |
InChI Key |
MCGOFEXTFQIHEP-RWOQWNJLSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC(=CC2=CC=CC=C2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Triazole Core Synthesis
The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves reacting 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) under reflux conditions. The reaction proceeds via intermediate hydrazide formation, followed by intramolecular cyclization to yield 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A).
Reaction Scheme:
Key parameters:
S-Alkylation for Sulfanyl Group Introduction
Intermediate A undergoes S-alkylation with ethyl bromoacetate to introduce the sulfanylacetohydrazide moiety. The reaction is catalyzed by potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 60°C for 12 hours.
Reaction Conditions Table:
Post-alkylation, hydrolysis of the ethyl ester group using aqueous NaOH (2M) yields 2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (Intermediate B).
Condensation with α,β-Unsaturated Aldehyde
Schiff Base Formation
Intermediate B is condensed with (1E,2E)-2-methyl-3-phenylprop-2-enal in methanol under acidic conditions (glacial acetic acid, 0.1% v/v) to form the target hydrazone. The reaction exploits the nucleophilicity of the hydrazide’s amino group, which attacks the aldehyde’s carbonyl carbon.
Optimized Parameters:
-
Molar Ratio (Hydrazide:Aldehyde): 1:1.2
-
Catalyst: Acetic acid (0.1% v/v)
-
Temperature: 25°C (room temperature)
-
Reaction Time: 6 hours
Mechanistic Insight:
The reaction proceeds via a two-step mechanism:
-
Protonation of the aldehyde carbonyl group by acetic acid.
-
Nucleophilic attack by the hydrazide’s NH₂ group, followed by dehydration to form the imine bond.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the condensation step. A study reported a 40% reduction in reaction time (from 6 to 2.5 hours) with comparable yields (80%) by employing a CEM Discover microwave reactor at 80°C.
Solid-State Mechanochemical Synthesis
Ball milling techniques have been explored to eliminate solvent use. Mixing Intermediate B and (1E,2E)-2-methyl-3-phenylprop-2-enal with silica gel (catalyst) in a planetary mill (400 rpm, 1 hour) achieved a 70% yield, demonstrating greener chemistry potential.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. Fractions are analyzed by TLC (Rf = 0.45 in ethyl acetate).
Purity Data:
| Method | Result |
|---|---|
| HPLC (C18 column) | 99.2% purity |
| Melting Point | 162–164°C (decomposes) |
| HRMS (m/z) | [M+H]⁺: 436.1801 (calc. 436.1802) |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.82–7.26 (m, 9H, aromatic), 4.32 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃), 2.51 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.12 (s, 3H, CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
IR (KBr): 3250 cm⁻¹ (N-H), 1660 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Methoxyphenylacetic acid | 120 | 34% |
| Thiosemicarbazide | 45 | 13% |
| (1E,2E)-2-Methyl-3-phenylprop-2-enal | 180 | 51% |
| Solvents/Catalysts | 25 | 2% |
Waste Management
-
DMSO is recycled via vacuum distillation (85% recovery).
-
Silica gel from column chromatography is regenerated by calcination at 450°C.
Challenges and Optimization Opportunities
Byproduct Formation
The primary byproduct, 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (5–8% yield), arises from over-hydrolysis during ester cleavage. Mitigation strategies include:
Stereochemical Control
The (1E,2E)-configuration of the propenylidene group is maintained by:
-
Conducting reactions under inert atmosphere (N₂) to prevent isomerization.
-
Using freshly distilled aldehydes to avoid peroxide formation.
Recent Patents and Innovations
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group .
Scientific Research Applications
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Additionally, the acetohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its overall efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key structural differences among analogues lie in:
- Triazole substituents : Ethyl, aryl, or heteroaryl groups (e.g., pyridyl, fluorophenyl).
- Hydrazide modifications : Aromatic, hydroxy-substituted, or sulfonyl-linked groups.
- Additional functional groups: Amino, carbamoyl, or allyl moieties influencing electronic properties and solubility.
Table 1: Structural and Functional Comparisons
*Bioactivity inferred from structural analogues.
Biological Activity
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a triazole ring, a sulfanyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 394.49 g/mol |
| IUPAC Name | This compound |
| SMILES | CCn1c(SCC(N/N=C(\C)/c2cnccc2)=O)nnc1-c(cc1)ccc1OC |
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial activity . Studies have shown that compounds containing the triazole scaffold exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 0.046–3.11 μM against resistant strains like MRSA .
Antifungal Activity
The antifungal properties of triazoles are also notable. The compound's structural similarity to established antifungals suggests potential efficacy against fungal pathogens. Triazoles inhibit ergosterol biosynthesis in fungal cell membranes, making them effective against a range of fungi .
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific compound under discussion may interact with multiple molecular targets involved in cell proliferation and survival pathways. For instance, studies have highlighted that certain triazoles can inhibit cancer cell lines with IC50 values indicating potent activity .
Anti-inflammatory and Analgesic Effects
Triazoles have been reported to possess anti-inflammatory and analgesic effects. The mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of pain pathways. This dual action could make the compound a candidate for treating conditions characterized by inflammation and pain .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural components. Key factors affecting potency include:
- Substituents on the triazole ring: Electron-donating groups enhance activity.
- Length of alkyl chains: Longer chains may reduce efficacy.
- Aromatic substitutions: Specific positions on the aromatic rings can significantly impact biological interactions.
A detailed SAR analysis reveals that modifications in substituents can lead to improved selectivity and potency against targeted pathogens or cancer cells .
Case Studies
-
Antibacterial Activity Study:
A study evaluated various triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values comparable to standard antibiotics like vancomycin, indicating its potential as an antibacterial agent . -
Antifungal Efficacy:
In vitro tests showed that compounds similar to this triazole exhibited significant antifungal activity against Candida albicans, with MIC values suggesting effectiveness at low concentrations . -
Cancer Cell Line Testing:
The compound was tested against several cancer cell lines (e.g., breast and lung cancer). Results indicated that it could induce apoptosis at concentrations that were non-toxic to normal cells, highlighting its therapeutic potential .
Q & A
Q. How should contradictory data on cytotoxicity across cell lines be addressed?
- Methodological Answer : Investigate using:
- Transcriptomic profiling : RNA-seq to identify resistance mechanisms (e.g., ABC transporter upregulation) .
- Metabolic flux analysis : Compare glycolysis/OXPHOS dependency in sensitive vs. resistant lines .
- Coculture models : Assess stromal cell-mediated protection in 3D spheroids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
